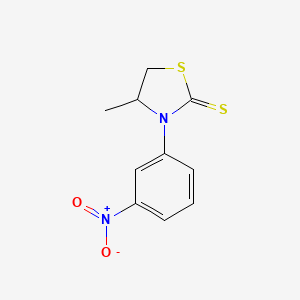
4-Methyl-3-(3-nitrophenyl)-1,3-thiazolidine-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-3-(3-nitrophenyl)-1,3-thiazolidine-2-thione is a heterocyclic compound that belongs to the thiazolidine family. Thiazolidines are known for their diverse biological activities, including antimicrobial, antifungal, and antitumor properties The compound features a thiazolidine ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-3-(3-nitrophenyl)-1,3-thiazolidine-2-thione typically involves the reaction of 3-nitrobenzaldehyde with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized using a suitable cyclizing agent, such as acetic anhydride, to yield the desired thiazolidine-2-thione derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Methyl-3-(3-nitrophenyl)-1,3-thiazolidine-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the nitro group can be achieved using reducing agents like tin(II) chloride or iron powder in acidic medium, leading to the formation of the corresponding amine.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder, acidic medium.
Substitution: Electrophiles such as halogens, nitrating agents.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
4-Methyl-3-(3-nitrophenyl)-1,3-thiazolidine-2-thione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Utilized in the synthesis of dyes, biocides, and chemical reaction accelerators.
Mécanisme D'action
The mechanism of action of 4-Methyl-3-(3-nitrophenyl)-1,3-thiazolidine-2-thione involves its interaction with various molecular targets. The thiazolidine ring can interact with enzymes and proteins, potentially inhibiting their activity. The nitrophenyl group can undergo redox reactions, generating reactive oxygen species that can induce cytotoxic effects in cancer cells .
Comparaison Avec Des Composés Similaires
Thiazole: A simpler heterocyclic compound with a similar ring structure but without the nitrophenyl group.
Thiazolidine: The parent compound without the nitrophenyl and methyl groups.
Benzothiazole: Contains a fused benzene ring, offering different reactivity and applications.
Uniqueness: 4-Methyl-3-(3-nitrophenyl)-1,3-thiazolidine-2-thione is unique due to the presence of both the nitrophenyl and thiazolidine moieties, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
116013-80-0 |
|---|---|
Formule moléculaire |
C10H10N2O2S2 |
Poids moléculaire |
254.3 g/mol |
Nom IUPAC |
4-methyl-3-(3-nitrophenyl)-1,3-thiazolidine-2-thione |
InChI |
InChI=1S/C10H10N2O2S2/c1-7-6-16-10(15)11(7)8-3-2-4-9(5-8)12(13)14/h2-5,7H,6H2,1H3 |
Clé InChI |
CNGJAGYKUNGGDM-UHFFFAOYSA-N |
SMILES canonique |
CC1CSC(=S)N1C2=CC(=CC=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


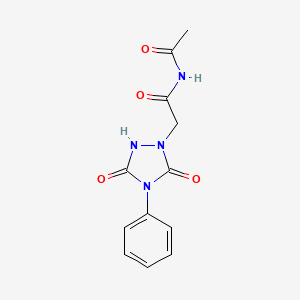
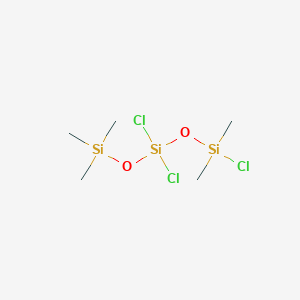
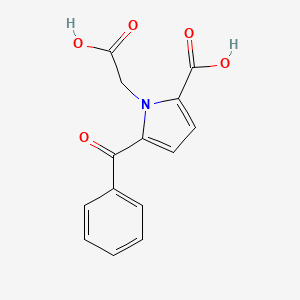


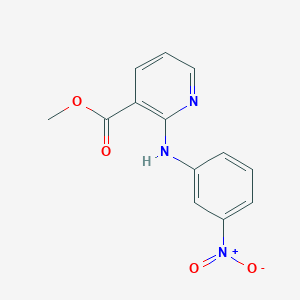
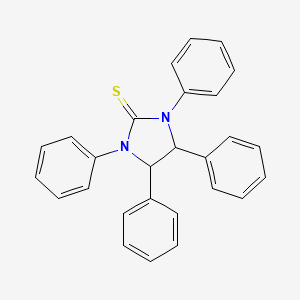
![Methyl chloro[2-(2,6-dimethylphenyl)hydrazinylidene]acetate](/img/structure/B14308804.png)
![1-Methyl-4-[2-(phenylselanyl)dec-2-ene-1-sulfonyl]benzene](/img/structure/B14308806.png)

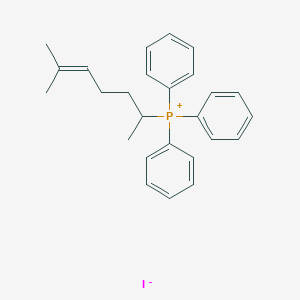

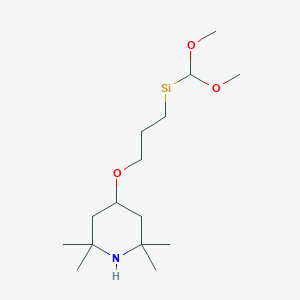
silane](/img/structure/B14308830.png)
